Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITLDRDUSPWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727380 | |
| Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253687-16-0 | |
| Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-methoxypyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methoxy group can yield the corresponding aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Reduction: Alcohol or amine derivatives.
Oxidation: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It interacts with nucleic acids or enzymes involved in nucleic acid metabolism, acting as a competitive inhibitor of enzymes like thymidylate synthase or dihydrofolate reductase. This inhibition can result in cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for anticancer drug development .
Medicine
This compound is utilized as an intermediate in the synthesis of pharmaceutical agents targeting nucleic acid synthesis or function. Its derivatives are being explored for their therapeutic potential against various diseases, including cancers and infections .
Agriculture
In agrochemical applications, this compound is used in the development of herbicides and fungicides. Its ability to interfere with nucleic acid metabolism in plants and fungi makes it effective for crop protection and yield enhancement .
Table 1: Comparison of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex compounds | Synthesis of novel heterocycles |
| Biology | Antimicrobial and anticancer activities | Inhibition of DNA/RNA synthesis |
| Medicine | Intermediate for pharmaceuticals | Drugs targeting cancer |
| Agriculture | Development of agrochemicals | Herbicides and fungicides |
Table 2: Mechanism of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competes with substrates for enzyme binding sites, inhibiting DNA/RNA synthesis |
| Cell Cycle Arrest | Induces apoptosis in rapidly dividing cells by disrupting nucleic acid metabolism |
Case Study 1: Anticancer Research
A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Agrochemical Development
Research into the use of this compound as a herbicide showed promising results in controlling weed growth without adversely affecting crop yield. Field trials indicated effective weed suppression while maintaining crop health.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate involves its interaction with nucleic acids or enzymes involved in nucleic acid metabolism. The compound can inhibit the synthesis of DNA or RNA by acting as a competitive inhibitor of enzymes such as thymidylate synthase or dihydrofolate reductase. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrimidine derivatives with substituent variations exhibit distinct electronic, steric, and functional properties. Below is a comparative analysis of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate and its analogues:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Chloro vs. Methoxy/Methylthio Groups : The 2-chloro substituent in the target compound is a superior leaving group compared to methylthio or methoxy groups, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Electronic Effects : The 4-methoxy group donates electrons via resonance, stabilizing the pyrimidine ring and directing electrophilic attacks to the 5-position. In contrast, 4-chloro analogues (e.g., CAS 1191094-17-3) exhibit greater electron-withdrawing effects, enhancing reactivity at adjacent positions .
- Steric and Lipophilic Effects : Methyl groups (e.g., in CAS 1191094-17-3) increase lipophilicity (XLogP3: 2.5), favoring membrane permeability in bioactive molecules. Methoxy groups balance solubility and steric hindrance .
Spectroscopic Comparisons
NMR Data Highlights:
- Target Compound (Theoretical) :
- Ethyl 2-phenylpyrimidine-5-carboxylate (4c) :
- Ethyl 4-amino-2-methylpyrimidine-5-carboxylate: ¹H-NMR: Amino protons (δ ~5.5–6.5, broad), methyl group (δ ~2.5, singlet). Downfield shifts reflect electron-donating amino groups .
Research Findings and Trends
- Bioactivity : Pyrimidine carboxylates with electron-withdrawing groups (e.g., Cl, CF3) show enhanced antimicrobial and antitumor activity compared to electron-donating substituents (e.g., OCH3) .
- Catalytic Applications : Methoxy-substituted pyrimidines act as ligands in palladium-catalyzed couplings, leveraging their electron-donating properties to stabilize metal centers .
Biological Activity
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is a pyrimidine derivative characterized by the presence of a methoxy group at the 4-position and a chloro substituent at the 2-position. It serves as a versatile building block in the synthesis of various heterocyclic compounds, which are critical in drug development.
The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes related to nucleic acid metabolism. It acts as a competitive inhibitor of key enzymes such as thymidylate synthase and dihydrofolate reductase, which are essential for DNA and RNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, making it a candidate for anticancer therapy.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves disrupting nucleic acid synthesis in microbial cells, thereby inhibiting their growth and proliferation. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines by interfering with DNA replication processes. The compound's ability to inhibit specific enzymes involved in nucleotide synthesis is crucial for its anticancer properties .
Structure-Activity Relationships (SAR)
The presence of the methoxy group in this compound enhances its lipophilicity, improving its ability to penetrate cell membranes. Comparative studies with similar compounds reveal that variations in substituents significantly influence biological activity:
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | Methoxy | Antimicrobial, Anticancer |
| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Methyl | Reduced activity |
| Ethyl 2-chloro-4-aminopyrimidine-5-carboxylate | Amino | Varying activity |
| Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate | Hydroxyl | Varying activity |
The methoxy group not only enhances lipophilicity but also participates in hydrogen bonding interactions that may increase binding affinity to target enzymes .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics .
- Antimicrobial Testing : In vitro assays conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibited growth at concentrations lower than those required for many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent ester and methoxy groups. Key reactions include:
Amination
Reaction with dimethylamine in dimethylformamide (DMF) yields ethyl 4-methoxy-2-(dimethylamino)pyrimidine-5-carboxylate (85% yield) .
Alkoxy/Thio Substitution
-
Sodium phenoxide in DMF produces ethyl 4-methoxy-2-phenoxypyrimidine-5-carboxylate (78% yield) .
-
Sodium thiophenoxide leads to ethyl 4-methoxy-2-(phenylthio)pyrimidine-5-carboxylate (72% yield) .
Cyanide Displacement
Unexpected displacement of the methylthio group (when present) by cyanide occurs in dimethyl sulfoxide (DMSO), forming ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate .
Reduction Reactions
The ester and chloro groups participate in selective reductions:
Ester Reduction
Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a primary alcohol, yielding 2-chloro-4-methoxypyrimidine-5-methanol (68% yield) .
Chlorine Reduction
Catalytic hydrogenation (H₂/Pd-C) in ethanol with magnesium oxide removes the chlorine atom, producing ethyl 4-methoxypyrimidine-5-carboxylate (52% yield) .
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C, 2h | 5-Methanol derivative | 68% |
| H₂/Pd-C | EtOH, MgO, 25°C, 4h | Dechlorinated pyrimidine ester | 52% |
Oxidation Reactions
The methoxy group undergoes oxidation under controlled conditions:
Methoxy to Carboxylic Acid
Treatment with potassium permanganate (KMnO₄) in acidic aqueous conditions converts the methoxy group to a carboxylic acid, yielding ethyl 2-chloro-4-carboxypyrimidine-5-carboxylate (63% yield).
Ester Oxidation
Chromium trioxide (CrO₃) in acetone oxidizes the ester to a ketone, forming 2-chloro-4-methoxypyrimidine-5-carboxylic acid (58% yield).
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O, 80°C, 5h | 4-Carboxy-substituted derivative | 63% |
| CrO₃ | Acetone, 25°C, 12h | 5-Carboxylic acid derivative | 58% |
Hydrolysis Reactions
The ester group hydrolyzes under acidic or basic conditions:
Acidic Hydrolysis
Hydrochloric acid (HCl) in ethanol/water (1:1) cleaves the ester to 2-chloro-4-methoxypyrimidine-5-carboxylic acid (89% yield) .
Basic Hydrolysis
Sodium hydroxide (NaOH) in aqueous THF yields the sodium salt of the carboxylic acid, which is acidified to isolate the free acid (92% yield) .
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| HCl/EtOH/H₂O | 1:1 ethanol/water, reflux, 3h | 5-Carboxylic acid derivative | 89% |
| NaOH/THF | 1M NaOH, 25°C, 2h | Sodium salt of carboxylic acid | 92% |
Industrial-Scale Reaction Optimization
Continuous flow reactors improve efficiency for large-scale synthesis. Key parameters include:
Q & A
Q. What are the common synthetic routes for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, and how are reaction conditions optimized?
This compound is typically synthesized via multi-step reactions involving pyrimidine ring formation and subsequent functionalization. For example, chlorination of precursor pyrimidines using agents like phosphoryl chloride (POCl₃) under reflux conditions is a critical step . Optimization often involves adjusting stoichiometry, solvent choice (e.g., ethanol or DMF), and temperature to improve yields. In one protocol, ethyl 4,5-dimethoxy-2-nitrobenzoate derivatives were used as starting materials, followed by nucleophilic substitution reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and chloro groups) and ester functionality .
- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray crystallography : To resolve ambiguities in regiochemistry, as seen in structurally related pyrimidine derivatives .
Q. What are the critical safety protocols for handling this compound in the lab?
- Use personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Engineering controls : Fume hoods for volatile reagents like POCl₃ or chlorinated solvents .
- Waste disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL) resolve structural ambiguities in derivatives of this compound?
SHELXL is widely used for refining crystal structures, particularly for high-resolution or twinned data. For example, in pyrimidinone derivatives, SHELXL accurately models disorder in substituents (e.g., methoxy groups) and refines anisotropic displacement parameters . The program’s robust algorithms enable precise determination of bond lengths and angles, critical for validating synthetic outcomes .
Q. What strategies address contradictions in reported synthetic yields for pyrimidine-based intermediates?
Yield discrepancies often arise from:
- Reaction kinetics : Variations in heating duration or catalyst loading (e.g., triethylamine in nucleophilic substitutions) .
- Purification methods : Column chromatography vs. recrystallization, which impact recovery rates . Systematic DOE (Design of Experiments) approaches can isolate critical variables, such as solvent polarity or reagent purity .
Q. How is this compound applied in the development of bioactive molecules?
It serves as a key intermediate in drug discovery:
- Anticancer agents : Derivatives like dihydropyrimidinones exhibit antitumor activity through kinase inhibition .
- Antimicrobials : Functionalization with fluorophenyl or trifluoromethyl groups enhances target selectivity . Mechanistic studies often combine synthetic chemistry with computational docking to optimize binding affinity .
Methodological Notes
- Synthetic Challenges : Chlorine substitution at the 2-position requires careful control to avoid over-chlorination. Microwave-assisted synthesis may reduce side reactions .
- Data Interpretation : Conflicting NMR signals (e.g., overlapping peaks) can be resolved via 2D techniques (COSY, HSQC) or deuteration studies .
- Structural Validation : Cross-validate crystallographic data with DFT calculations to confirm electronic effects on molecular geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
